2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

LogP lipophilicity phenoxypyridine synthesis

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) is a tetra-substituted halogenated phenol bearing chloro, fluoro, and trifluoromethyl groups on a single aromatic ring. With a molecular weight of 214.54 g·mol⁻¹, a predicted pKa of approximately 6.88, and a measured LogP of 3.29, this compound exhibits moderate acidity and substantial lipophilicity relative to simpler trifluoromethylphenol analogs.

Molecular Formula C7H3ClF4O
Molecular Weight 214.54 g/mol
CAS No. 116640-09-6
Cat. No. B038591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
CAS116640-09-6
Molecular FormulaC7H3ClF4O
Molecular Weight214.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
InChIKeyGMDXDJVADBEUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) – Physicochemical Profile and Primary Industrial Application


2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) is a tetra-substituted halogenated phenol bearing chloro, fluoro, and trifluoromethyl groups on a single aromatic ring . With a molecular weight of 214.54 g·mol⁻¹, a predicted pKa of approximately 6.88, and a measured LogP of 3.29, this compound exhibits moderate acidity and substantial lipophilicity relative to simpler trifluoromethylphenol analogs [1]. Its primary documented industrial application is as a key intermediate in the synthesis of substituted phenoxypyridines, a class of compounds patented for use as herbicides and plant growth regulators [2].

Why Generic Substitution of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) Carries Procurement Risk


Halogenated trifluoromethylphenols are not interchangeable building blocks. The specific 2-chloro-6-fluoro-4-CF₃ substitution pattern on the phenol ring directly governs both the electronic environment of the phenolic oxygen and the steric profile of the molecule, which in turn dictates reactivity in nucleophilic aromatic substitution reactions central to phenoxypyridine synthesis [1]. Even closely related analogs—such as the 2-bromo-6-fluoro variant or the 2,6-dichloro variant—differ measurably in LogP (3.29 vs. 3.46 for the bromo analog) and pKa, altering phase-transfer behavior and coupling efficiency . Procuring a generic “trifluoromethylphenol” without verifying the exact halogen substitution pattern risks synthesizing an inactive or sub-potent downstream phenoxypyridine, as herbicidal activity in this scaffold is highly sensitive to the phenol ring substitution [2].

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-6-fluoro vs. 2-Bromo-6-fluoro Analog

The target compound exhibits a measured LogP of 3.29, which is 0.17 log units lower than the directly analogous 2-bromo-6-fluoro-4-(trifluoromethyl)phenol (LogP = 3.46) . This difference in lipophilicity can affect partitioning in biphasic reaction systems and the subsequent purification of phenoxypyridine products.

LogP lipophilicity phenoxypyridine synthesis

Acidity (pKa) Comparison: 2-Chloro-6-fluoro-4-CF₃ vs. 2-Chloro-4-CF₃ Phenol

The predicted pKa of the target compound is approximately 6.88, compared to a predicted pKa of 7.09 for the simpler 2-chloro-4-(trifluoromethyl)phenol (lacking the ortho-fluoro substituent) [1]. The additional electron-withdrawing fluorine atom at the 6-position increases the acidity of the phenolic OH by roughly 0.2 pKa units.

pKa acidity phenoxide formation

Commercial Purity Specification: 98% Minimum Purity Enabling Reproducible Coupling Chemistry

Multiple reputable vendors supply 2-chloro-6-fluoro-4-(trifluoromethyl)phenol at a minimum purity of 98% (GC), including Fluorochem (Cat. F785781) and Apollo Scientific . In contrast, the bromo analog is often supplied at ≥95% purity, and several simpler trifluoromethylphenols are available only at 95% specification .

purity quality specification reproducibility

Patent-Backed Synthetic Utility: Specific Intermediate for Herbicidal Phenoxypyridines

The German patent DE 3729071 A1 (Kirsten et al., 1988) explicitly describes the use of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol as a phenol component in the synthesis of substituted phenoxypyridines with herbicidal and plant growth regulatory activity [1]. This patent link provides a documented, reduction-to-practice rationale for procuring this specific intermediate over other halogenated phenols whose utility in this exact scaffold is not similarly codified.

patent phenoxypyridine herbicide intermediate

Molecular Weight and Halogen Profile Differentiation from 2,6-Dichloro and 4-CF₃-Only Analogs

The target compound (MW = 214.54) carries a unique Cl/F/CF₃ halogen set on the phenol ring, distinguishing it from the 2,6-dichloro analog (MW = 231.00, C₇H₃Cl₂F₃O) which lacks the ortho-fluorine, and from 2-chloro-4-(trifluoromethyl)phenol (MW = 196.55) which lacks the 6-fluoro substituent [1]. The ortho-fluorine serves as a poorer leaving group than chlorine, directing nucleophilic attack regioselectively in subsequent coupling reactions.

molecular weight halogen pattern reactivity

Optimal Procurement and Application Scenarios for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6)


Agrochemical R&D: Synthesis of Novel Phenoxypyridine Herbicide Candidates

The compound's patent-backed role in phenoxypyridine synthesis makes it a rational choice for agrochemical discovery programs targeting protoporphyrinogen oxidase (PPO) or other herbicide targets. Its intermediate LogP (3.29) and moderate acidity (pKa ~6.88) facilitate coupling under standard Ullmann or SNAr conditions, while the 98% purity specification reduces the need for pre-reaction purification, accelerating the synthesis of screening libraries [1].

Process Chemistry Scale-Up: Reliable Intermediate with Defined Quality Attributes

For kilo-lab or pilot-plant scale syntheses, the availability of 98% purity material from multiple suppliers (Fluorochem, Apollo Scientific, Alfa Chemistry) ensures supply chain redundancy . The compound's lower LogP relative to the bromo analog (ΔLogP = 0.17) may simplify aqueous workup procedures at scale, while its single chlorine leaving group minimizes the risk of bis-substitution impurities that complicate purification of products derived from dihalogenated phenols.

Medicinal Chemistry: Fluorinated Building Block for Fragment-Based Drug Design

Although primarily documented for agrochemical applications, the compound's fluorinated aromatic core makes it a candidate fragment for ¹⁹F NMR-based screening in drug discovery. The unique Cl/F/CF₃ substitution pattern provides distinct ¹⁹F NMR chemical shifts that can serve as a probe for protein–ligand interactions, a feature not replicated by the bromo or dichloro analogs [2].

Comparative Intermediate Selection: When Ortho-Fluoro Substitution Is Required

In synthetic routes where ortho-fluoro substitution on the phenol ring is required to tune the electronic properties of the final phenoxypyridine product, this compound is preferred over 2-chloro-4-(trifluoromethyl)phenol (which lacks the ortho-fluorine) and over 2,6-dichloro-4-(trifluoromethyl)phenol (which introduces a second reactive chlorine). The single ortho-chlorine provides a defined leaving group while the ortho-fluorine exerts an electron-withdrawing effect without participating in nucleophilic displacement, ensuring regiochemical fidelity [3].

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